molecular formula C22H27NO4 B11299460 N-Pentyl-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

N-Pentyl-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

Cat. No.: B11299460
M. Wt: 369.5 g/mol
InChI Key: WIDWRCUPPUCMDU-UHFFFAOYSA-N
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Description

N-Pentyl-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is a complex organic compound with a unique structure that combines a furochromen ring system with a pentyl chain and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentyl-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multiple steps, starting from readily available precursors

    Formation of the Furochromen Ring System: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen core.

    Introduction of the Pentyl Chain: The pentyl chain can be introduced through alkylation reactions using pentyl halides in the presence of a strong base.

    Formation of the Propanamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-Pentyl-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pentyl chain and the propanamide group, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-Pentyl-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-Pentyl-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

N-Pentyl-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide can be compared with other similar compounds, such as:

    N-Allyl-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide: Similar structure but with an allyl group instead of a pentyl group.

    3-{3,5,9-Trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanoic acid: Similar core structure but with a carboxylic acid group instead of a propanamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

N-pentyl-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C22H27NO4/c1-5-6-7-10-23-19(24)9-8-16-14(3)18-11-17-13(2)12-26-20(17)15(4)21(18)27-22(16)25/h11-12H,5-10H2,1-4H3,(H,23,24)

InChI Key

WIDWRCUPPUCMDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CCC1=C(C2=C(C(=C3C(=C2)C(=CO3)C)C)OC1=O)C

Origin of Product

United States

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